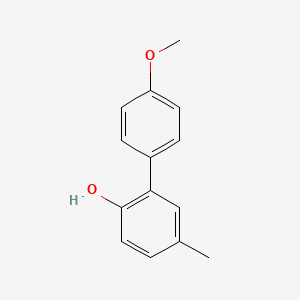

2-(4-Methoxyphenyl)-4-methylphenol

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-4-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-10-3-8-14(15)13(9-10)11-4-6-12(16-2)7-5-11/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSPHKZGANMBFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Halogenation at the Ortho Position

Ullmann Coupling for Direct Biaryl Formation

Synthesis of 2-Iodo-4-methylphenol

An alternative route employs Ullmann coupling, which requires an aryl iodide. Iodination of 4-methylphenol using N-iodosuccinimide (NIS) and a catalytic amount of H₂SO₄ in acetic acid introduces iodine at the ortho position, yielding 2-iodo-4-methylphenol. Reaction conditions (50°C, 6 hours) provide 70–80% regioselectivity, though purification is necessary to isolate the ortho isomer.

Copper-Mediated Coupling with 4-Methoxyphenylboronic Acid

Ullmann coupling of 2-iodo-4-methylphenol with 4-methoxyphenylboronic acid uses a copper(I) catalyst (e.g., CuI) and a ligand (1,10-phenanthroline) in DMSO at 100–120°C. The reaction forms the biaryl bond directly, bypassing protective group steps. However, yields are moderate (60–70%) due to competing side reactions from the free phenolic -OH group.

Nucleophilic Aromatic Substitution (NAS)

Nitration and Substitution

Nitration of 4-methylphenol with concentrated HNO₃ and H₂SO₄ at 0–5°C produces 2-nitro-4-methylphenol as the major isomer (65% yield). Subsequent reduction with Fe/HCl converts the nitro group to an amine, forming 2-amino-4-methylphenol. Diazotization with NaNO₂/HCl followed by coupling with 4-methoxyphenylmagnesium bromide under Sandmeyer conditions introduces the 4-methoxyphenyl group. This multi-step sequence achieves 50–60% overall yield but requires careful control of reaction conditions to minimize by-products.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki Coupling | Halogenation, protection, coupling | 85% | High yield, mild conditions | Requires protective group management |

| Ullmann Coupling | Direct coupling | 60–70% | Fewer steps | Moderate yield, high temperature |

| NAS | Nitration, substitution | 50–60% | No coupling catalysts needed | Multi-step, low overall yield |

Optimization and Scalability Considerations

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4-methylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Alcohols and other reduced derivatives.

Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

2-(4-Methoxyphenyl)-4-methylphenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4-methylphenol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Synthetic Flexibility: Schiff base formation () is a common route for phenolic derivatives, enabling tunable electronic properties via substituent variation.

- Industrial Byproducts: 2-(tert-Butyl)-4-methylphenol arises from antioxidant degradation in lubricants under high temperatures, highlighting stability differences compared to this compound .

Physicochemical and Functional Properties

Table 2: Comparative Physicochemical Data

*RBA = Relative Binding Affinity to estrogen receptor.

Key Observations :

- Antioxidant Performance: Bulky alkyl groups (e.g., tert-butyl in ) enhance radical scavenging but reduce solubility, whereas methoxy groups (as in this compound) balance electronic effects and lipophilicity.

- Thermal Stability: 2-(tert-Butyl)-4-methylphenol persists in lubricants up to 270°C, suggesting that substituent bulkiness correlates with thermal resilience .

Key Observations :

- Industrial Utility: Sterically hindered phenols () dominate commercial antioxidant applications due to their stability, whereas methoxy variants may require further optimization for industrial use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.